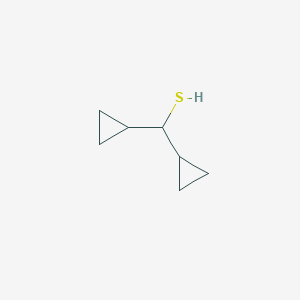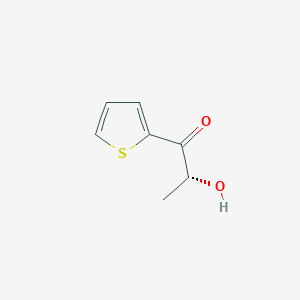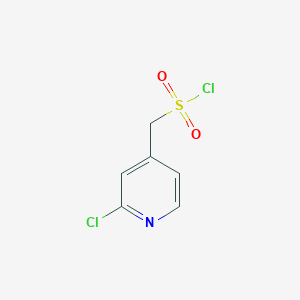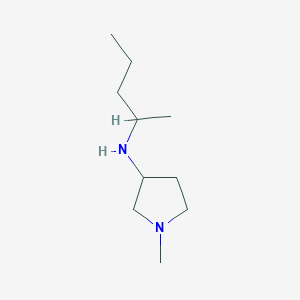![molecular formula C12H12N2O B13273296 1-[3-(3-Methyl-1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13273296.png)
1-[3-(3-Methyl-1H-pyrazol-1-YL)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(3-Methyl-1H-pyrazol-1-YL)phenyl]ethan-1-one is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with a methyl group and a phenyl ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-[3-(3-Methyl-1H-pyrazol-1-YL)phenyl]ethan-1-one typically involves the reaction of 3-methyl-1H-pyrazole with a suitable phenyl ethanone derivative under controlled conditions. Common synthetic routes include:
Condensation Reactions: Using acetyl chloride or benzoyl chloride in the presence of a base such as pyridine.
Cyclization Reactions: Employing hydrazine derivatives to form the pyrazole ring, followed by substitution reactions to introduce the phenyl and methyl groups.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-[3-(3-Methyl-1H-pyrazol-1-YL)phenyl]ethan-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or phenyl rings.
Common reagents include hydrazine, acetyl chloride, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[3-(3-Methyl-1H-pyrazol-1-YL)phenyl]ethan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[3-(3-Methyl-1H-pyrazol-1-YL)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1-[3-(3-Methyl-1H-pyrazol-1-YL)phenyl]ethan-1-one can be compared with other similar compounds such as:
1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one: Similar structure but different substitution pattern, leading to varied biological activities.
4,5-dihydro-1H-pyrazole derivatives: These compounds also feature a pyrazole ring but differ in their hydrogenation state and functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
1-[3-(3-methylpyrazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C12H12N2O/c1-9-6-7-14(13-9)12-5-3-4-11(8-12)10(2)15/h3-8H,1-2H3 |
InChI Key |
BCHFWJKTKBMIHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=CC(=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Hydroxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13273221.png)
![2-[(1-Methoxypropan-2-YL)amino]-N,N-dimethylacetamide](/img/structure/B13273222.png)
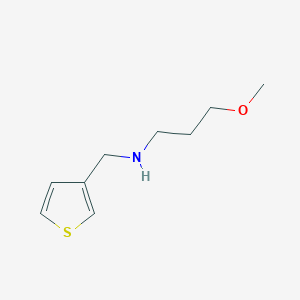
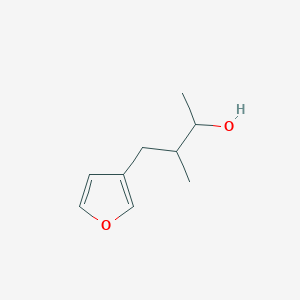
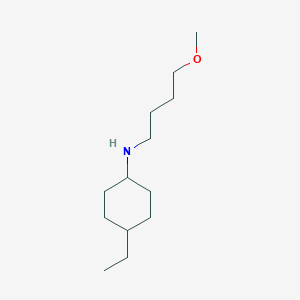
![N-{4-[(2-Methylpropyl)amino]phenyl}acetamide](/img/structure/B13273236.png)


![N-{1-[4-(Propan-2-YL)phenyl]ethyl}cyclopropanamine](/img/structure/B13273253.png)
